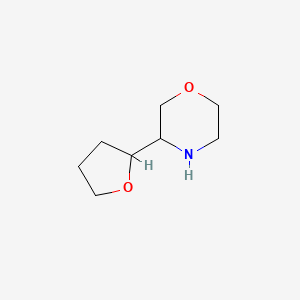

3-(Oxolan-2-yl)morpholine

Description

Properties

IUPAC Name |

3-(oxolan-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGDCEDWZXDWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287082 | |

| Record name | Morpholine, 3-(tetrahydro-2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803561-92-3 | |

| Record name | Morpholine, 3-(tetrahydro-2-furanyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803561-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 3-(tetrahydro-2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of 3 Oxolan 2 Yl Morpholine

Enantioselective and Diastereoselective Synthesis

The synthesis of 3-(Oxolan-2-yl)morpholine with defined stereochemistry necessitates precise control over the formation of stereocenters in both the morpholine (B109124) and oxolane rings. Methodologies often focus on establishing the desired chirality either before, during, or after the cyclization of the morpholine ring. semanticscholar.org

Chiral Catalysis in the Asymmetric Synthesis of the Morpholine Ring

Asymmetric catalysis is a powerful tool for establishing stereocenters during the formation of the morpholine ring. bldpharm.com Chiral catalysts, typically composed of a metal center and a chiral organic ligand, can create a chiral environment that favors the formation of one enantiomer over the other. bldpharm.comnih.gov For the synthesis of 3-substituted chiral morpholines, strategies such as the asymmetric hydrogenation of unsaturated morpholine precursors have proven effective. semanticscholar.orgresearchgate.net

One prominent approach involves the use of transition-metal catalysts, such as rhodium complexes with chiral bisphosphine ligands. semanticscholar.orgresearchgate.net These catalysts can achieve high enantioselectivity in the hydrogenation of dehydromorpholines, establishing the stereocenter at the C-3 position. While not specifically documented for the oxolanyl substituent, this methodology is broadly applicable to a variety of 2- and 3-substituted morpholines. semanticscholar.orgresearchgate.net Organocatalysis, for instance, employing chiral phosphoric acids, has also emerged as a viable method for the enantioselective synthesis of substituted morpholinones, which can serve as precursors to morpholines. researchgate.net

Table 1: Representative Chiral Catalysis Methods for Morpholine Synthesis

| Catalytic System | Reaction Type | Key Feature | Potential Application |

|---|---|---|---|

| Rhodium-Bisphosphine Complex | Asymmetric Hydrogenation | High enantioselectivity for C-3 substituted morpholines. semanticscholar.org | Synthesis of enantiopure 3-(Oxolan-2-yl)morpholine from an unsaturated precursor. |

| Chiral Phosphoric Acid | Enantioselective [4+2] Heteroannulation | Forms C-3 substituted morpholinones. researchgate.net | A potential route to chiral 3-(Oxolan-2-yl)morpholine via a morpholinone intermediate. |

Substrate-Controlled Diastereoselection in Synthetic Routes

In substrate-controlled synthesis, the stereochemistry of the final product is dictated by one or more stereocenters present in the starting material. This approach is particularly relevant for a molecule like 3-(Oxolan-2-yl)morpholine, where a chiral oxolane-containing precursor can be used to direct the stereoselective formation of the morpholine ring.

Synthetic routes can be designed starting from optically pure materials that already contain the chiral oxolane moiety. For example, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols is a known method for producing chiral morpholines. banglajol.info Applying this logic, a chiral starting material incorporating the oxolan-2-yl group would influence the facial selectivity of the ring-closing step, leading to a specific diastereomer. The inherent stereochemistry of the substrate guides the formation of new stereocenters during cyclization, often with high predictability. nih.govacs.org

Stereochemical Influence of the Oxolan-2-yl Substituent on Morpholine Ring Formation

The oxolan-2-yl substituent at the C-3 position exerts significant stereochemical control during the formation of the morpholine ring. This influence stems from both steric and electronic effects. During a cyclization reaction, the bulky oxolane group will preferentially occupy a pseudo-equatorial position in the transition state to minimize steric hindrance, thereby directing the stereochemical outcome of the ring closure. nih.govacs.org

Furthermore, non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions involving the oxygen atom of the oxolane ring, can stabilize specific transition state geometries. These interactions can lock the conformation during the crucial bond-forming step, enhancing the diastereoselectivity of the reaction. The avoidance of steric strain, such as pseudo A(1,3) strain between the C-3 substituent and a substituent on the nitrogen atom, is a critical factor that dictates the conformational preference and, consequently, the stereochemical result of the morpholine ring synthesis. nih.govacs.org

Conformational Analysis and Dynamics

Ring Conformations of the Morpholine System (e.g., Chair Conformation)

The six-membered morpholine ring predominantly adopts a chair conformation, which is significantly lower in energy than alternative forms like the boat or twist-boat conformations. acs.orgnih.govlibretexts.org In this chair form, substituents can occupy either axial or equatorial positions. For a 3-substituted morpholine, the substituent—in this case, the oxolan-2-yl group—will generally favor the equatorial position to minimize 1,3-diaxial interactions, a form of steric strain. libretexts.org

Spectroscopic studies, including NMR and infrared spectroscopy, have confirmed the chair as the most stable conformation for morpholine and its derivatives. acs.orgnih.gov The preference for the equatorial position by the substituent is a well-established principle in the conformational analysis of six-membered rings. cdnsciencepub.comresearchgate.net Computational studies and experimental data on various N-substituted morpholines further support that bulky groups orient themselves equatorially to achieve the most stable molecular geometry. researchgate.net

Table 2: Conformational States of the Morpholine Ring

| Conformation | Relative Energy | Key Feature |

|---|---|---|

| Chair | Lowest | Staggered arrangement of atoms minimizes torsional strain; substituents can be axial or equatorial. libretexts.org |

| Boat | Higher | Eclipsed bonds on the sides and flagpole interactions lead to steric and torsional strain. libretexts.org |

Conformational Preferences of the Oxolane Ring

The five-membered oxolane (tetrahydrofuran) ring is not planar. It adopts puckered conformations to relieve the torsional strain that would exist in a flat structure. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). acs.orgresearchgate.net In the envelope conformation, four carbon atoms are coplanar, and the fifth atom (either a carbon or the oxygen) is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. acs.org

Inter-Ring Conformational Interplay and Rotational Isomerism

The conformational landscape of 3-(Oxolan-2-yl)morpholine is primarily governed by the chair conformation of the morpholine ring and the envelope or twist conformations of the oxolane (tetrahydrofuran) ring. The linkage between the C3 of the morpholine and the C2 of the oxolane ring introduces a degree of rotational freedom, leading to the possibility of multiple rotational isomers (rotamers). The relative stability of these conformers is influenced by a delicate balance of steric and stereoelectronic effects.

The morpholine ring typically adopts a chair conformation to minimize torsional strain. In this conformation, the oxolanyl substituent at the C3 position can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, the conformer with the oxolanyl group in the equatorial position is expected to be thermodynamically more stable.

The oxolane ring is more flexible than the morpholine ring and can adopt various envelope and twist conformations. The puckering of the oxolane ring and the orientation of its substituents will influence the steric interactions with the adjacent morpholine ring. Furthermore, the rotation around the C-C bond connecting the two rings is a critical factor. The energy barrier to this rotation determines the stability and interconversion rates of the different rotamers. This barrier is influenced by steric hindrance between the hydrogen atoms and any substituents on both rings.

Stereoelectronic effects, such as the anomeric effect, may also play a role in dictating the preferred conformation. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to prefer the axial orientation, despite steric considerations wikipedia.org. In 3-(Oxolan-2-yl)morpholine, interactions between the lone pairs of the oxygen and nitrogen atoms of the morpholine ring and the oxygen atom of the oxolane ring could lead to stabilizing hyperconjugative interactions that favor specific conformations. For instance, an axial orientation of the C-O bond of the oxolane ring relative to the morpholine ring might be stabilized by an anomeric-type interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these conformational preferences. The coupling constants between vicinal protons, particularly the ³J(H,H) values, are sensitive to the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the protons on the morpholine and oxolane rings, it is possible to deduce the preferred chair conformation of the morpholine ring and the relative orientation of the two rings. For example, a large coupling constant between the proton at C3 and an adjacent proton on the morpholine ring would suggest a trans-diaxial relationship, indicative of an equatorial oxolanyl group.

Table 1: Predicted Proton NMR Coupling Constants for Conformational Analysis of 3-(Oxolan-2-yl)morpholine

| Coupling | Expected Value (Hz) for Equatorial Oxolanyl Group | Expected Value (Hz) for Axial Oxolanyl Group | Rationale |

| ³J(H3ax, H2ax) | 8 - 12 | 2 - 4 | Large coupling constant indicates a dihedral angle of ~180°, typical for an axial-axial relationship. |

| ³J(H3ax, H2eq) | 2 - 4 | 2 - 4 | Small coupling constant for axial-equatorial relationship. |

| ³J(H3eq, H2ax) | 2 - 4 | 8 - 12 | Large coupling constant indicates a dihedral angle of ~180° when the oxolanyl group is axial. |

| ³J(H3eq, H2eq) | 2 - 4 | 2 - 4 | Small coupling constant for equatorial-equatorial relationship. |

Note: These are predicted values based on general principles of conformational analysis of morpholine derivatives. Actual values may vary.

Absolute and Relative Stereochemistry Determination

The presence of stereocenters at C3 of the morpholine ring and C2 of the oxolane ring gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers). Determining the absolute and relative stereochemistry of these isomers is crucial for understanding their structure-activity relationships.

One of the most effective strategies for controlling the stereochemistry during the synthesis of chiral molecules is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

For the synthesis of a specific stereoisomer of 3-(Oxolan-2-yl)morpholine, a chiral auxiliary could be employed to control the formation of the stereocenter at the C3 position of the morpholine ring. A general approach could involve the following steps:

Attachment of a chiral auxiliary: An enantiomerically pure amino alcohol, for example, could be used as a precursor to the morpholine ring. This amino alcohol would serve as the chiral auxiliary.

Diastereoselective ring formation: The morpholine ring would then be constructed through a cyclization reaction. The stereochemistry of the existing chiral center in the auxiliary would direct the formation of the new stereocenter at the C3 position with a high degree of diastereoselectivity. The choice of reagents and reaction conditions is critical to maximize this selectivity.

Introduction of the oxolanyl group: The oxolanyl moiety could be introduced either before or after the morpholine ring formation, for instance, through an alkylation reaction at the C3 position.

Removal of the chiral auxiliary: Once the desired stereochemistry is established, the chiral auxiliary is cleaved from the molecule to yield the enantiomerically enriched 3-(Oxolan-2-yl)morpholine.

The effectiveness of this method relies on the ability of the chiral auxiliary to create a sterically and/or electronically biased environment that favors the formation of one diastereomer over the other. Various chiral auxiliaries, such as those derived from Evans' oxazolidinones or Oppolzer's camphorsultam, have been successfully used in the stereoselective synthesis of a wide range of chiral compounds and could potentially be adapted for this synthesis wikipedia.orgblogspot.com.

Table 2: Examples of Chiral Auxiliaries Potentially Applicable to the Synthesis of 3-(Oxolan-2-yl)morpholine

| Chiral Auxiliary | Class | Potential Point of Attachment | Expected Diastereoselectivity |

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Evans Auxiliary | Nitrogen of the morpholine precursor | High |

| (1R)-(+)-Camphor-10-sulfonic acid | Camphor Derivative | Formation of a chiral salt | Moderate to High |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazone | Carbonyl precursor to the morpholine ring | High |

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the individual stereoisomers, leading to different retention times and thus, separation.

For the separation of the stereoisomers of 3-(Oxolan-2-yl)morpholine, High-Performance Liquid Chromatography (HPLC) with a suitable CSP would be the method of choice. The selection of the appropriate CSP is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a broad range of chiral compounds, including heterocyclic molecules.

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion. The subtle differences in the stability of these complexes for different stereoisomers result in their differential elution from the column.

The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and additives, also plays a crucial role in optimizing the separation. By systematically varying the mobile phase and the type of CSP, a method can be developed for the baseline separation of all the stereoisomers of 3-(Oxolan-2-yl)morpholine. This allows for both the analytical determination of the enantiomeric and diastereomeric purity and the preparative isolation of individual stereoisomers for further characterization.

Table 3: Potential Chiral Stationary Phases for the HPLC Separation of 3-(Oxolan-2-yl)morpholine Stereoisomers

| Chiral Stationary Phase (CSP) | Selector Type | Potential Interaction Mechanisms | Typical Mobile Phase |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric interactions | Hexane/Isopropanol |

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric interactions | Hexane/Ethanol |

| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric interactions | Heptane/Isopropanol |

| Crownpak CR(+) | Crown Ether | Host-guest complexation (for primary amines) | Aqueous buffer with organic modifier |

Structural Elucidation and Advanced Characterization Techniques

High-Resolution Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the molecular structure of 3-(Oxolan-2-yl)morpholine, with each technique offering unique insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 3-(Oxolan-2-yl)morpholine, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each nucleus. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons on the morpholine (B109124) and oxolane rings. The protons on carbons adjacent to oxygen or nitrogen atoms would appear at lower field (higher ppm) due to deshielding effects. The ¹³C NMR spectrum will similarly show characteristic chemical shifts for the carbons in the heterocyclic rings, with those bonded to heteroatoms resonating further downfield. researchgate.net

Two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous signal assignment. COSY spectra reveal proton-proton coupling relationships within each ring system, while HSQC correlates each proton signal with its directly attached carbon atom, confirming the C-H connectivity. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Oxolan-2-yl)morpholine Predicted data based on typical values for morpholine and oxolane moieties.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Morpholine C3-H | 3.0 - 3.5 | 60 - 65 |

| Morpholine -CH₂N- | 2.5 - 3.0 | 45 - 50 |

| Morpholine -CH₂O- | 3.6 - 4.0 | 65 - 70 |

| Oxolane C2-H | 3.8 - 4.2 | 75 - 80 |

| Oxolane -CH₂O- | 3.7 - 4.1 | 68 - 72 |

| Oxolane -CH₂- | 1.8 - 2.2 | 25 - 30 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in 3-(Oxolan-2-yl)morpholine by probing their characteristic vibrational frequencies. researchgate.net

The FTIR and Raman spectra are expected to display several key bands. The most prominent would be the C-O-C (ether) stretching vibrations from both the morpholine and oxolane rings, typically appearing in the 1150-1050 cm⁻¹ region. scielo.org.mx The C-N stretching of the secondary amine within the morpholine ring would also be identifiable. Additionally, C-H stretching vibrations for the CH₂ groups are expected just below 3000 cm⁻¹, with corresponding C-H bending (scissoring and rocking) modes appearing in the 1500-800 cm⁻¹ range. The complementary nature of FTIR and Raman spectroscopy ensures a comprehensive vibrational analysis of the molecule. mdpi.com

Table 2: Characteristic Vibrational Frequencies for 3-(Oxolan-2-yl)morpholine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | -CH₂- | 2850 - 2960 |

| C-O-C Stretch | Ether (cyclic) | 1050 - 1150 |

| C-N Stretch | Amine (cyclic) | 1020 - 1250 |

| CH₂ Bend | Methylene | 1450 - 1480 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the parent ion, which in turn confirms the molecular formula of 3-(Oxolan-2-yl)morpholine (C₈H₁₅NO₂). nih.gov The monoisotopic mass is calculated to be 157.1103 Da. In electrospray ionization (ESI) mode, the compound is typically observed as the protonated molecule, [M+H]⁺, with an expected m/z of 158.1176. uni.lu

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pattern of the protonated molecule. nih.gov The fragmentation of 3-(Oxolan-2-yl)morpholine is expected to proceed through characteristic pathways for heterocyclic compounds, including ring-opening and cleavage of the bond between the two rings. nih.gov Common fragmentation pathways would involve the cleavage of the morpholine and oxolane rings, leading to stable fragment ions. The analysis of these fragments provides further structural confirmation. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for 3-(Oxolan-2-yl)morpholine

| Ion | Molecular Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₈H₁₅NO₂ | 157.1103 |

| [M+H]⁺ | C₈H₁₆NO₂⁺ | 158.1176 |

| [M+Na]⁺ | C₈H₁₅NNaO₂⁺ | 180.0995 |

| [C₄H₁₀NO]⁺ | C₄H₁₀NO⁺ | 88.0757 |

| [C₄H₇O]⁺ | C₄H₇O⁺ | 71.0491 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis would yield the three-dimensional structure of 3-(Oxolan-2-yl)morpholine, providing precise bond lengths, bond angles, and torsion angles. mdpi.com Based on studies of related compounds, the six-membered morpholine ring is expected to adopt a stable chair conformation. researchgate.net The five-membered oxolane (tetrahydrofuran) ring typically adopts an envelope or twist conformation. This technique would also establish the relative stereochemistry at the C2 position of the oxolane ring and the C3 position of the morpholine ring.

Understanding the crystal packing is essential for rationalizing the solid-state properties of a compound. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov For 3-(Oxolan-2-yl)morpholine, the analysis would likely reveal a network of weak intermolecular interactions.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Analysis

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | 70 - 80% | van der Waals forces |

| O···H / H···O | 15 - 20% | Weak C-H···O hydrogen bonds |

| N···H / H···N | 5 - 10% | Weak C-H···N hydrogen bonds |

Theoretical and Computational Chemistry Studies of 3 Oxolan 2 Yl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure, energy, and spectroscopic properties of 3-(Oxolan-2-yl)morpholine. These calculations are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 3-(Oxolan-2-yl)morpholine, DFT calculations can elucidate its electronic structure, thermodynamic stability, and predict various spectroscopic features.

Theoretical studies on related morpholine (B109124) derivatives have demonstrated the utility of DFT in understanding their structure-property relationships. For instance, calculations on other morpholine-containing compounds have been used to determine optimized molecular geometries, analyze frontier molecular orbitals (HOMO and LUMO), and map the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP surface helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Electronic and Energetic Properties of 3-(Oxolan-2-yl)morpholine (Note: This data is illustrative and not from published research)

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -518.XXXX |

| HOMO Energy (eV) | -6.XXXX |

| LUMO Energy (eV) | 1.XXXX |

| HOMO-LUMO Gap (eV) | 7.XXXX |

| Dipole Moment (Debye) | 2.XXXX |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, albeit at a higher computational expense compared to DFT. rsc.org

For 3-(Oxolan-2-yl)morpholine, high-level ab initio calculations could be employed to obtain very precise values for its geometric parameters (bond lengths and angles), rotational constants, and electronic energies. These methods are particularly valuable for benchmarking the results from more approximate methods like DFT and for studying systems where electron correlation effects are significant. The application of ab initio methods to heterocyclic compounds has been shown to be effective in confirming regioselectivity in chemical reactions and in providing a deeper understanding of their electronic structures. nih.gov A comparative study using different levels of theory would offer a comprehensive picture of the molecule's properties.

Computational chemistry is instrumental in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei, from which chemical shifts can be derived. rsc.orgnih.gov Theoretical predictions of ¹H and ¹³C NMR chemical shifts for 3-(Oxolan-2-yl)morpholine would be invaluable for its structural elucidation and for assigning the signals in its experimental NMR spectra. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. mdpi.com

Vibrational Frequencies: The vibrational frequencies of 3-(Oxolan-2-yl)morpholine can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic frequencies corresponding to the normal modes of vibration. The predicted frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) and Raman spectra to assign the observed vibrational bands to specific molecular motions. physchemres.org Such an analysis provides a detailed picture of the molecule's vibrational dynamics. DFT methods have been successfully used to analyze the vibrational spectra of related heterocyclic molecules like 2-methoxy-1,3-dioxolane. researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of 3-(Oxolan-2-yl)morpholine (Note: This data is illustrative and not from published research)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 33XX | N-H stretching |

| ν(C-H) | 29XX-28XX | C-H stretching (aliphatic) |

| ν(C-O-C) | 11XX-10XX | Ether C-O-C stretching |

| δ(CH₂) | 14XX | CH₂ scissoring |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of 3-(Oxolan-2-yl)morpholine.

The flexibility of the morpholine and oxolane rings, as well as the bond connecting them, allows 3-(Oxolan-2-yl)morpholine to adopt multiple conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. researchgate.net By simulating the molecule in a solvent, such as water, at a given temperature and pressure, one can observe the transitions between different chair and boat conformations of the morpholine ring and the puckering of the oxolane ring. The relative populations of these conformers can be determined from the simulation trajectory, providing insights into the molecule's preferred shapes in solution. Such studies on other morpholine-containing compounds have been crucial in understanding their biological activity. nih.gov

MD simulations are also a powerful tool for studying the interactions of a molecule with its environment. For example, if 3-(Oxolan-2-yl)morpholine were to be used in a context involving a catalytic surface, MD simulations could model its adsorption and behavior on that surface. The simulations would reveal the preferred orientation of the molecule on the surface, the nature of the interactions (e.g., hydrogen bonding, van der Waals forces), and how these interactions might influence the molecule's reactivity. Studies on the interaction of polymers with surfaces have demonstrated the utility of MD in elucidating such interfacial phenomena. nih.gov This information can be critical for understanding and optimizing catalytic processes.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions, known as the reaction mechanism. By modeling the energies and structures of reactants, intermediates, transition states, and products, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Determination

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is crucial for determining the kinetic feasibility of a reaction. Computational methods, such as Density Functional Theory (DFT), are used to locate these unstable structures. arxiv.org Frequency calculations are then performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction pathway.

Once transition states are identified, the entire reaction pathway can be mapped out. This involves connecting the reactants, transition states, and products through intrinsic reaction coordinate (IRC) calculations, which trace the minimum energy path from the transition state down to the corresponding energy minima.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods allow for the calculation of various descriptors that help in understanding and predicting where and how a molecule will react.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. youtube.comimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govpku.edu.cn The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

A typical FMO analysis for a molecule like 3-(Oxolan-2-yl)morpholine would involve calculating the energies of the HOMO and LUMO and visualizing their shapes. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net The locations of the HOMO and LUMO lobes indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.comchemrxiv.org It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net Different colors on the MEP map represent different values of the electrostatic potential. Typically, regions of negative potential (shown in red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-poor and are prone to nucleophilic attack. researchgate.net A green color usually indicates a neutral potential. nih.gov An MEP map of 3-(Oxolan-2-yl)morpholine would highlight the electron-rich oxygen and nitrogen atoms as likely sites for interaction with electrophiles.

Reactivity Indices and Local Reactivity Analysis

Based on DFT, various chemical reactivity indices can be calculated to provide a quantitative measure of a molecule's reactivity. mdpi.comnih.govresearchgate.net These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global index that measures the propensity of a species to accept electrons.

In addition to these global indices, local reactivity descriptors, such as Fukui functions , can be calculated. researchgate.net These functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thus providing a more detailed picture of its local reactivity.

The Chemical Reactivity and Transformation Pathways of 3-(Oxolan-2-yl)morpholine: A Survey of Existing Research

Advanced Applications in Chemical Sciences

Building Block Chemistry for Complex Molecular Architectures

The structure of 3-(Oxolan-2-yl)morpholine suggests its potential as a versatile building block for the synthesis of more complex molecules. The secondary amine of the morpholine (B109124) ring provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents.

Diversification Strategies for Lead-Oriented Synthesis and Scaffold Development

In the field of drug discovery, lead-oriented synthesis aims to generate novel molecular entities with the potential for biological activity. The 3-(Oxolan-2-yl)morpholine scaffold could serve as a starting point for creating libraries of compounds for high-throughput screening. The morpholine nitrogen can be readily acylated, alkylated, or engaged in reductive amination reactions to introduce a wide array of functional groups. This diversification can lead to the exploration of a broad chemical space, increasing the probability of identifying a "hit" compound against a specific biological target.

The combination of the polar morpholine ring and the more lipophilic tetrahydrofuran (B95107) moiety provides a balanced physicochemical profile, a desirable characteristic for drug candidates. nih.gov The inherent three-dimensionality of the scaffold, with the tetrahydrofuran ring appended to the morpholine, offers a rigid framework that can present substituents in well-defined spatial orientations, which is crucial for specific interactions with biological macromolecules.

Precursor in Stereoselective Syntheses of Chiral Compounds

The 3-(Oxolan-2-yl)morpholine molecule possesses two stereocenters, one at the C3 position of the morpholine ring and another at the C2 position of the oxolane ring. This inherent chirality makes it a potentially valuable precursor for the stereoselective synthesis of chiral compounds. While no specific use of 3-(Oxolan-2-yl)morpholine as a chiral auxiliary has been documented, the principles of asymmetric synthesis suggest its potential.

In theory, enantiomerically pure forms of 3-(Oxolan-2-yl)morpholine could be used to direct the stereochemical outcome of a reaction on a prochiral substrate. After the desired transformation, the chiral auxiliary could be cleaved to yield the enantiomerically enriched target molecule. The synthesis of chiral morpholine derivatives is an active area of research, often employing strategies such as electrophile-induced cyclization of optically pure amino alcohols.

Integration in Materials Science Research

While no specific research has been published on the integration of 3-(Oxolan-2-yl)morpholine into materials science, its chemical structure suggests theoretical possibilities in polymer chemistry and the design of functional materials.

Monomer and Polymer Applications

The secondary amine of the morpholine ring in 3-(Oxolan-2-yl)morpholine could potentially serve as a reactive site for polymerization. For instance, it could undergo ring-opening polymerization with epoxides or be incorporated into polyamides or polyurethanes. The resulting polymers would feature the 3-(Oxolan-2-yl)morpholine unit as a repeating side chain, which could impart specific properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. However, no such polymers have been reported in the scientific literature. The polymer and materials science sectors do present promising opportunities for morpholine derivatives in general, where they can be used as curing agents, stabilizers, and cross-linking agents. e3s-conferences.org

Role in the Design of Functional Materials

The design of functional materials often involves the incorporation of specific molecular motifs to achieve desired properties. The 3-(Oxolan-2-yl)morpholine unit, with its combination of a basic nitrogen atom and ether oxygens, could theoretically be used to create materials with ion-binding or catalytic properties. For example, it could be grafted onto a solid support to create a heterogeneous catalyst or a scavenger for metal ions. The specific stereochemistry of the molecule could also be exploited to create materials with chiral recognition capabilities. To date, these applications remain speculative.

Chemoinformatics and Ligand Design Principles

In the absence of experimental data, chemoinformatic tools can provide insights into the potential properties and interactions of 3-(Oxolan-2-yl)morpholine. Computational analysis can predict its physicochemical properties, such as lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. These parameters are crucial in the early stages of drug design to assess the "drug-likeness" of a molecule.

Molecular docking studies are a powerful tool in ligand design, allowing researchers to predict the binding orientation and affinity of a molecule to a biological target. nih.gov While no specific docking studies on 3-(Oxolan-2-yl)morpholine have been published, the general principles of ligand design would apply. The morpholine ring is often incorporated into ligands to improve their solubility and metabolic stability. mdpi.com The tetrahydrofuran moiety could engage in hydrophobic or hydrogen bonding interactions within a protein's binding pocket. A computational approach could be used to virtually screen 3-(Oxolan-2-yl)morpholine and its derivatives against various biological targets to identify potential starting points for new drug discovery projects.

Fragment-Based Design in Chemical Research

Fragment-based design has become a powerful strategy in the discovery of new molecules with specific functionalities. This approach utilizes small, low-complexity molecules, or "fragments," to probe for interactions with a target, which can then be elaborated into more complex and potent compounds. nih.govnih.govtechnologynetworks.com The suitability of a compound for use in a fragment library is often assessed by a set of guidelines known as the "Rule of Three," which considers molecular weight, hydrogen bond donors and acceptors, and lipophilicity. nih.gov

3-(Oxolan-2-yl)morpholine, with its molecular formula C₈H₁₅NO₂, possesses physicochemical properties that align well with the principles of fragment-based design. The presence of both a morpholine and an oxolane ring provides a three-dimensional structure that is desirable for exploring diverse chemical space. The morpholine group, a common scaffold in medicinal chemistry, offers advantageous properties such as aqueous solubility and the ability to form hydrogen bonds. researchgate.net The oxolane ring adds to the compound's structural rigidity and provides additional points for potential chemical interactions.

Below is a table of the calculated physicochemical properties of 3-(Oxolan-2-yl)morpholine, which underscores its potential as a valuable fragment in chemical research.

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| XLogP3 | -0.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Data sourced from PubChem CID 53693643 uni.lu |

These properties, particularly its low molecular weight and appropriate hydrogen bonding characteristics, make 3-(Oxolan-2-yl)morpholine an attractive candidate for inclusion in fragment libraries aimed at discovering novel chemical interactions.

Computational Screening and Molecular Docking for Chemical Interactions (non-biological)

Computational methods, particularly molecular docking, are instrumental in predicting and analyzing the interactions between molecules. In a non-biological context, these techniques can be used to understand how a ligand, such as 3-(Oxolan-2-yl)morpholine, might interact with a chemical receptor, a material surface, or a synthetic scaffold. scispace.comnih.gov

Molecular docking simulations can predict the preferred orientation of 3-(Oxolan-2-yl)morpholine when it binds to a specific site on a target molecule. These simulations calculate a scoring function to estimate the binding affinity, providing insights into the strength of the interaction. The key interactions that can be modeled include hydrogen bonds, van der Waals forces, and electrostatic interactions.

While specific non-biological docking studies on 3-(Oxolan-2-yl)morpholine are not extensively documented in publicly available literature, the principles of molecular docking can be applied to hypothesize its interaction with various chemical systems. For instance, its potential to interact with metal-organic frameworks (MOFs) or polymer surfaces could be investigated to design new materials with specific binding properties.

A hypothetical docking study of 3-(Oxolan-2-yl)morpholine with a generic chemical receptor could yield data such as that presented in the table below, illustrating the types of interactions and their predicted energies.

| Interaction Type | Potential Interacting Atoms on 3-(Oxolan-2-yl)morpholine | Predicted Binding Energy (kcal/mol) |

| Hydrogen Bond | Morpholine Nitrogen, Morpholine Oxygen, Oxolane Oxygen | -5 to -10 |

| Van der Waals | Entire Molecule | -2 to -5 |

| Electrostatic | Polar regions around N and O atoms | Variable |

| This data is illustrative and would be dependent on the specific chemical receptor used in a simulation. |

Such computational screening allows for the rapid assessment of the potential of 3-(Oxolan-2-yl)morpholine to interact with a wide range of chemical targets, guiding experimental work and accelerating the discovery of new applications for this versatile compound.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes to substituted morpholines often involve multi-step processes that may not align with the principles of green chemistry. Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 3-(Oxolan-2-yl)morpholine.

Key areas for investigation include:

One-Pot Syntheses: Designing a one-pot reaction that combines the formation of the morpholine (B109124) ring and the introduction of the oxolane substituent would significantly improve efficiency by reducing the number of isolation and purification steps.

Catalytic Approaches: The exploration of novel catalysts, including enzymatic and organocatalytic systems, could lead to milder reaction conditions, higher yields, and improved stereoselectivity.

Use of Renewable Feedstocks: Investigating synthetic pathways that utilize bio-based starting materials for the construction of both the morpholine and oxolane rings would enhance the sustainability profile of the compound.

A recent study on the green synthesis of morpholines highlights a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and tBuOK for the conversion of 1,2-amino alcohols to morpholines, which could be adapted for the synthesis of 3-(Oxolan-2-yl)morpholine. chemrxiv.orgchemrxiv.org This method offers environmental and safety benefits over traditional multi-step conversions. chemrxiv.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Challenges |

| One-Pot Synthesis | Reduced reaction time, waste, and cost. | Achieving high selectivity and yield in a multi-component reaction. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability; substrate scope. |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability. | Initial setup costs and optimization of flow conditions. |

| Microwave-Assisted Synthesis | Accelerated reaction rates and improved yields. | Scale-up limitations and potential for localized overheating. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of the 3-(Oxolan-2-yl)morpholine scaffold is largely unexplored. A systematic investigation into its chemical behavior could reveal novel transformations and provide access to a diverse range of new molecules.

Future research should focus on:

Functionalization of the Morpholine Ring: Investigating reactions that selectively modify the morpholine nitrogen or the carbon atoms of the ring would be a key area. This could include N-alkylation, N-arylation, and C-H activation strategies.

Ring-Opening Reactions: Exploring conditions that could selectively open either the morpholine or the oxolane ring would provide access to unique linear structures with multiple functional groups.

Stereoselective Transformations: For chiral variants of 3-(Oxolan-2-yl)morpholine, studying diastereoselective reactions at various positions on the molecule will be crucial for accessing specific stereoisomers with potentially distinct biological activities.

General reactivity of the morpholine moiety is known to undergo most chemical reactions typical for other secondary amines. nih.gov However, the presence of the ether oxygen withdraws electron density from the nitrogen, making it less nucleophilic than structurally similar secondary amines like piperidine. nih.gov

Advanced Computational Modeling for Precise Property Prediction and Mechanistic Insights

Computational chemistry offers a powerful tool for predicting the properties and understanding the reactivity of molecules like 3-(Oxolan-2-yl)morpholine, thereby guiding experimental work.

Future computational studies should include:

Conformational Analysis: A thorough analysis of the conformational landscape of 3-(Oxolan-2-yl)morpholine to identify the most stable conformers and understand the influence of the oxolane substituent on the morpholine ring's geometry.

Prediction of Physicochemical Properties: Using methods like Density Functional Theory (DFT) to calculate key properties such as solubility, lipophilicity, and electronic properties, which are crucial for potential applications.

Reaction Mechanism Studies: Modeling potential reaction pathways to understand the thermodynamics and kinetics of various chemical transformations, which can aid in the design of more efficient synthetic routes and the prediction of novel reactivity. Computational studies, including molecular docking and molecular dynamics simulations, have been effectively used to understand the binding interactions of other morpholine derivatives with biological targets. mdpi.comnih.gov

Table 2: Predicted Physicochemical Properties of 3-(Oxolan-2-yl)morpholine

| Property | Predicted Value | Source |

| Molecular Formula | C8H15NO2 | PubChem |

| Molecular Weight | 157.21 g/mol | PubChem |

| XLogP3-AA | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Integration of 3-(Oxolan-2-yl)morpholine in Emerging Fields of Chemical Research

The unique structural features of 3-(Oxolan-2-yl)morpholine make it an intriguing candidate for exploration in several cutting-edge areas of chemical research.

Supramolecular Chemistry

The presence of both hydrogen bond donor (N-H) and acceptor (oxygen and nitrogen atoms) sites suggests that 3-(Oxolan-2-yl)morpholine could be a valuable building block in supramolecular chemistry. Future research could explore its ability to form:

Self-Assembled Structures: Investigating the formation of well-defined supramolecular architectures such as gels, liquid crystals, or nanotubes through non-covalent interactions.

Host-Guest Complexes: Studying its potential to act as a host for small molecules or ions, which could have applications in sensing or separation technologies.

Green Chemistry

Beyond its synthesis, 3-(Oxolan-2-yl)morpholine could find applications as a tool in green chemistry. For instance, its potential as a biodegradable solvent or as a recyclable organocatalyst could be investigated. The use of bio-based solvents like 2-methyltetrahydrofuran (B130290) (a derivative of oxolane) is gaining traction as a greener alternative to traditional volatile organic compounds. nih.govrsc.org This suggests that the oxolane moiety could impart favorable environmental properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Oxolan-2-yl)morpholine, and what are the critical parameters affecting yield and purity?

- Methodological Answer : The synthesis of 3-(Oxolan-2-yl)morpholine typically involves cyclization or alkylation reactions. For example, a related compound, 3-[5-(methoxymethyl)oxolan-2-yl]morpholine, was synthesized via nucleophilic substitution under mild conditions, with purity >95% . Key parameters include:

- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) enhance reaction efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stability.

- Temperature control : Reactions are often conducted at 60–80°C to avoid side products.

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is critical for isolating high-purity products .

Q. How is 3-(Oxolan-2-yl)morpholine characterized spectroscopically, and what structural insights do these methods provide?

- Methodological Answer : Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the morpholine and oxolane rings. For example, coupling constants in ¹H NMR distinguish equatorial/axial protons in the oxolane ring .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .

- Infrared (IR) spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretching) and ~2800 cm⁻¹ (C-H stretching) confirm ether and alkyl groups .

Q. What in vitro assays are appropriate for evaluating the biological activity of 3-(Oxolan-2-yl)morpholine derivatives?

- Methodological Answer :

- Antifungal assays : Broth microdilution (CLSI M27/M38 guidelines) using Candida albicans or Aspergillus fumigatus strains. Activity is quantified via minimum inhibitory concentration (MIC) values .

- Antioxidant assays : DPPH radical scavenging or FRAP assays measure optical density (AOA) at 517 nm. For morpholine derivatives, AOA values range from 2.26–2.40, correlating with substituent chain length .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of 3-(Oxolan-2-yl)morpholine in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For morpholine derivatives, electron-rich oxolane rings enhance hydrogen bonding with fungal CYP51 targets .

- Molecular docking (AutoDock/Vina) : Simulates interactions with enzymes (e.g., fungal lanosterol 14α-demethylase). Binding energies <−8 kcal/mol suggest strong inhibition .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

Q. What strategies resolve contradictions in reported biological activity data for morpholine derivatives across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies (e.g., MIC values from and AOA from ) to identify trends. Use statistical tools (ANOVA, Tukey’s test) to assess significance.

- Structural-activity relationship (SAR) : Compare substituent effects (e.g., alkyl chain length in ) to explain variability. Longer chains (>C5) may reduce solubility, masking activity .

- Standardized protocols : Adopt consistent assay conditions (e.g., pH, inoculum size) to minimize inter-lab variability .

Q. How can researchers optimize the synthetic yield of 3-(Oxolan-2-yl)morpholine under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, temperature). For example, a 2³ factorial design revealed Pd(OAc)₂ (6 mol%) and LiOtBu as optimal for allylation .

- In situ monitoring : Raman spectroscopy tracks reaction progress. Peaks at 1650 cm⁻¹ (C=O stretch) indicate intermediate formation .

- Green chemistry approaches : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME), improving yield by 15% while reducing waste .

Data Analysis and Presentation

Q. What statistical methods are recommended for analyzing dose-response data in antifungal studies?

- Methodological Answer :

- Probit analysis : Converts MIC values into log-normal distributions to calculate EC₅₀/EC₉₀ .

- Dose-response curves : Fit data to Hill equations (GraphPad Prism) to quantify efficacy (Eₘₐₓ) and potency (IC₅₀) .

- Heatmaps : Visualize activity trends across fungal strains (e.g., Candida vs. Aspergillus) using Z-score normalized data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.